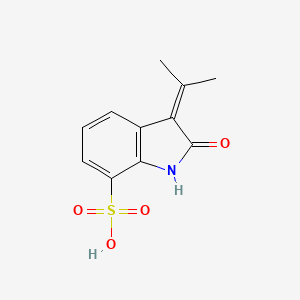

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid

Description

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid (CAS: 912770-46-8) is a sulfonated indoline derivative with the molecular formula C₁₁H₁₁NO₄S and a molecular weight of 253.28 g/mol . The compound features a fused indoline core modified by a 1-methylethylidene group at position 3, a ketone at position 2, and a sulfonic acid substituent at position 5. Current literature highlights its use in synthetic chemistry and materials science, though detailed pharmacological or industrial applications remain understudied .

Properties

IUPAC Name |

2-oxo-3-propan-2-ylidene-1H-indole-7-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4S/c1-6(2)9-7-4-3-5-8(17(14,15)16)10(7)12-11(9)13/h3-5H,1-2H3,(H,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVSGPJHRTTZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C2=C(C(=CC=C2)S(=O)(=O)O)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: 3-(2-nitrovinyl)-1H-indoles

- Reaction Conditions: Heating with polyphosphoric acid at elevated temperatures (~40°C)

- Process:

- The nitrovinyl group undergoes nucleophilic addition with phenols.

- Hydrolysis of nitroalkanes yields hydroxamic acids.

- Intramolecular cyclization forms the indoline sulfonic acid core.

- Outcome: Efficient synthesis of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones, which can be further modified to obtain the target sulfonic acid derivative.

Note: This method emphasizes cascade reactions, combining nucleophilic addition, hydrolysis, and cyclization in a single process, providing a streamlined route to the compound.

Two-Step Synthesis via Indole and Glyoxylic Acid

Another well-documented method involves the synthesis of indole-based bis-indole acids through a two-step process:

Step 1: Formation of α-Methine Bis(3′-indolyl) Acetic Acids

- Reactants: Indole derivatives (e.g., 5-bromo or non-brominated indoles) with glyoxylic acid.

- Catalyst: Transition metal catalysts such as palladium or other suitable catalysts.

- Conditions: Reactions are carried out in anhydrous ethanol at 20–40°C.

- Yield: High yields (>88%) are achieved, producing intermediates like α-methine bis(3′-indolyl) acetic acids.

Step 2: Sulfonation and Cyclization

- The intermediates undergo sulfonation, introducing sulfonic acid groups onto the indole rings.

- Cyclization under acidic conditions (e.g., hydrochloric acid) leads to the formation of the indoline sulfonic acid core.

- Final purification involves recrystallization.

Note: This approach offers a versatile pathway to introduce sulfonic groups selectively and achieve the desired indoline structure with high efficiency.

Hydrolysis and Desulfonation of Indole Sulfonates

Research indicates that desulfonation of indole sulfonic acids can occur via acid-catalyzed hydrolysis, leading to simpler indoline derivatives. This process involves:

- Treatment with acids (e.g., sulfuric acid or HCl) under controlled conditions.

- Hydrolysis of sulfonic groups, often through azafulvenium intermediates.

- The process can be optimized to produce the target compound with minimal by-products.

Patented Synthetic Routes

Patents describe specific synthetic schemes, including:

- Cyclization of halogenated serine derivatives with indole precursors under mild conditions.

- Use of nonionic polar solvents like dimethylformamide (DMF) at 10–40°C.

- Hydrogenation of intermediates with palladium catalysts in acetic acid to achieve the final indoline structure.

This route emphasizes cost-effectiveness, high yield, and operational simplicity.

Data Table: Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Main Features | Yield | Advantages |

|---|---|---|---|---|---|

| Polyphosphoric acid-mediated cyclization | 3-(2-nitrovinyl)-1H-indoles, phenols | PPA, 40°C, cascade process | Cascade reaction, efficient | Not specified | Streamlined, cascade, high efficiency |

| Indole + Glyoxylic acid | Indoles, glyoxylic acid | Pd catalyst, ethanol, 20–40°C | Two-step, high yield | >88% | Versatile, high yield, scalable |

| Acid hydrolysis/desulfonation | Indole sulfonic acids | Acid treatment, hydrolysis | Simplifies sulfonation | Variable | Cost-effective, straightforward |

| Patent-based cyclization | Halogenated serine derivatives | Hydrochloric acid, cyclization | Mild conditions, high yield | Not specified | Cost-effective, operational simplicity |

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades that regulate cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)

- Molecular Formula: C₁₀H₈ClNO₂

- Molecular Weight : 223.63 g/mol

- Key Differences :

- Replaces the sulfonic acid group at position 7 with a chlorine atom.

- Features a carboxylic acid at position 2 instead of a ketone.

- Lacks the 1-methylethylidene substituent.

2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide Derivatives

- Molecular Formula : Varies (e.g., C₁₆H₁₂N₂O₃S for base structures).

- Key Differences: Contains a sulfonamide group instead of sulfonic acid. The indole backbone is fused with a benzene ring, increasing aromaticity.

4,4'-(1-Methylethylidene)bis[2-methylphenol]

- Molecular Formula : C₁₇H₁₈O₂

- Molecular Weight : 254.32 g/mol

- Key Differences: A bisphenol derivative with a methylethylidene bridge. Lacks the indoline core and sulfonic acid group. Exhibits biofilm inhibition (75% against C. albicans) without fungicidal effects, highlighting its role in antimicrobial research .

Biological Activity

3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid, also known by its chemical identifier CAS No. 912770-46-8, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes an indoline ring system with a sulfonic acid group, which may contribute to its solubility and biological interactions. The compound's molecular formula is , and it has a molecular weight of approximately 241.29 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

- GABA Receptor Modulation : Preliminary studies suggest that this compound may influence GABAergic neurotransmission, potentially acting as a GABA uptake inhibitor. This mechanism can enhance the levels of GABA in the synaptic cleft, leading to increased inhibitory neurotransmission.

- Anticonvulsant Properties : Due to its action on GABA receptors, the compound is being explored for its anticonvulsant properties. Its ability to modulate neurotransmitter levels could make it a candidate for treating seizure disorders.

Biological Activity

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have investigated the biological effects of related compounds to provide insights into the potential applications of this compound:

- Anticonvulsant Study : A study evaluated the anticonvulsant effects of structurally similar compounds and found that modifications in the indoline structure can significantly impact their efficacy in reducing seizure activity in rodent models.

- Insecticidal Evaluation : Research on related indole derivatives has highlighted their insecticidal properties against Aedes aegypti larvae. The findings suggest that compounds with similar structural features may also exhibit significant larvicidal activity, supporting further investigation into this compound for vector control .

Q & A

Q. What is the IUPAC nomenclature and key structural features of 3-(1-Methylethylidene)-2-oxo-7-indolinesulfonic acid?

The compound’s IUPAC name reflects its core indoline scaffold substituted with a 1-methylethylidene group at position 3, a ketone at position 2, and a sulfonic acid at position 7. The isopropylidene group introduces steric hindrance, while the sulfonic acid enhances hydrophilicity. This naming aligns with IUPAC conventions for fused heterocycles and substituent prioritization, as seen in analogous indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) .

Q. What are standard synthetic routes for preparing this compound?

A common method involves condensation reactions using acetic acid as a solvent and sodium acetate as a catalyst. For example:

- Step 1: React 3-formyl-indoline-2-carboxylic acid derivatives with 2-thioxothiazolidin-4-one under reflux (3–5 h).

- Step 2: Introduce the sulfonic acid group via sulfonation at position 7 using chlorosulfonic acid or sulfur trioxide .

- Step 3: Purify via recrystallization from DMF/acetic acid mixtures to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy: Confirm the isopropylidene group (δ 1.2–1.5 ppm for methyl protons) and sulfonic acid proton environment (broad signal near δ 10–12 ppm).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., expected [M-H]⁻ ion for C₁₄H₁₅NO₅S: 325.06).

- HPLC: Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst Loading: Increasing sodium acetate from 1.0 to 2.0 equivalents enhances condensation efficiency .

- Reflux Duration: Extending reflux time (5–7 h vs. 3 h) improves cyclization but risks decomposition; monitor via TLC.

- Solvent Choice: Acetic acid promotes cyclization, while DMF increases solubility of intermediates .

Q. What role does the sulfonic acid group play in modulating biological activity?

The sulfonic acid group enhances aqueous solubility, critical for in vitro assays, and may participate in hydrogen bonding with target proteins (e.g., CRTH2 receptors in inflammatory pathways). Comparative studies with non-sulfonated analogs show reduced cellular uptake, highlighting its pharmacokinetic importance .

Q. How to resolve contradictions in reported reaction parameters (e.g., reflux time)?

Discrepancies in reflux duration (3–5 h vs. 2.5–3 h) arise from differences in starting material reactivity. For example:

- Reactive intermediates (e.g., 3-formylindoline derivatives) require shorter times .

- Sterically hindered substrates necessitate extended reflux .

Validate optimal conditions via kinetic studies (e.g., sampling at intervals for HPLC analysis).

Q. What stability challenges arise under varying pH and temperature conditions?

- Acidic Conditions (pH < 3): The sulfonic acid group remains stable, but the isopropylidene moiety may hydrolyze.

- Basic Conditions (pH > 9): Risk of ketone group oxidation or sulfonate ester formation.

- Storage: Store at 4°C in desiccated environments to prevent hygroscopic degradation .

Q. What are emerging applications in drug discovery and mechanistic studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.